molecular formula C14H9N3O3 B11763219 5-Nitro-4-phenoxycinnoline

5-Nitro-4-phenoxycinnoline

Cat. No.: B11763219
M. Wt: 267.24 g/mol
InChI Key: JIGIIQJIGJDXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-4-phenoxycinnoline is a chemical compound with the molecular formula C14H9N3O3. It is a derivative of cinnoline, characterized by the presence of a nitro group at the 5-position and a phenoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-4-phenoxycinnoline typically involves the nitration of 4-phenoxycinnoline. One common method is the reaction of 4-phenoxycinnoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-4-phenoxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Nitro-4-phenoxycinnoline involves its interaction with biological targets through its nitro and phenoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenoxy group may facilitate binding to specific molecular targets, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-4-phenoxycinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

5-nitro-4-phenoxycinnoline

InChI

InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11-14(12)13(9-15-16-11)20-10-5-2-1-3-6-10/h1-9H

InChI Key

JIGIIQJIGJDXEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CN=NC3=C2C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.